![molecular formula C23H21Cl2F4N5O3 B1672403 GSK866](/img/structure/B1672403.png)
GSK866
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
GSK866 is a selective glucocorticoid receptor agonist (SEGRA).
科学研究应用
GSK866 is a selective glucocorticoid receptor (GR) agonist being explored for its anti-inflammatory properties, particularly in the context of topical applications for skin disorders . Research has focused on this compound analogs with electrophilic warheads that could improve the clinical safety profile for long-lasting topical skin disease applications .
Scientific Research Applications
This compound Analogs and SEGRA Properties
- Modification and Evaluation : Different analogs of this compound, modified with cysteine-reactive warheads, have been assessed for their GR potency and selectivity through biochemical and cellular assays .
- Anti-Inflammatory Properties : GR- and NFκB-dependent reporter gene studies indicate that two non-steroidal this compound analogs, UAMC-1217 and UAMC-1218, possess favorable anti-inflammatory properties, with reduced GR transactivation . Conversely, UAMC-1158 and UAMC-1159 did not modulate cellular GR activity .
- GR Phosphorylation and Translocation : GR immuno-localization and S211 phospho-GR western analysis supported the above findings, demonstrating GR phosphoactivation and nuclear translocation upon treatment with this compound, UAMC-1217, or UAMC-1218, but not with UAMC-1158 or UAMC-1159 .
- Covalent Binding : Mass spectrometry confirmed covalent cysteine-dependent GR binding of UAMC-1217 and UAMC-1218 to the GR ligand-binding domain (LBD) .
Molecular Dynamics and Coregulator Interactions
- Conformational Differences : Molecular dynamics simulations and GR-LBD coregulator interaction profiling of GR-LBD bound to this compound, UAMC-1217, or UAMC-1218 suggest that subtle conformational differences may underlie their SEGRA (selective glucocorticoid receptor agonist) properties .
- Potential Therapeutic Use : UAMC-1217 and UAMC-1218 are considered promising as a novel class of covalent-binding SEGRA ligands for treating topical inflammatory skin disorders .
Covalent Binding Advantages
- Reduced Resistance Risk: Covalent drugs may pose a reduced risk for resistance development, a significant challenge in oncology and infectious diseases .
- Prolonged Therapeutic Effect: Covalently binding drugs have a negligible off-rate compared to non-covalent drugs, which could lead to a prolonged therapeutic effect .
- Lower Doses : Irreversible binding may allow for smaller drug doses to achieve therapeutic efficacy, potentially reducing systemic side effects .
Cell-Based Reporter Assays
To compare the transactivation and transrepression potencies of the synthesized this compound analogs, GRE- and NFκB-luciferase-dependent reporter gene studies were conducted in stable transfected cell lines .
Selective GR-Transactivation and NFκB-Transrepression
Experiments comparing the selective GR-transactivation and NFκB-transrepression effects of this compound, UAMC-1158, UAMC-1159, UAMC-1217, and UAMC-1218 with reference GR ligands were performed using GRE- and NFκB-dependent luciferase assays in stable transfected reporter gene cell lines .
Data Table
Compound | GR-LBD Affinity (IC50) | GR Transactivation | NFκB Transrepression | Covalent Binding |
---|---|---|---|---|
This compound | 4.6 nM | Significant | Yes | No |
UAMC-1217 | 22 nM | Reduced | Yes | Yes |
UAMC-1218 | 34 nM | Reduced | Yes | Yes |
UAMC-1158 | N/A | None | N/A | Yes |
UAMC-1159 | N/A | None | N/A | Yes |
Case Studies
While specific, detailed case studies are not provided in the search results, the research indicates the following:
- This compound analogs UAMC-1217 and UAMC-1218 show promise as treatments for topical inflammatory skin disorders due to their SEGRA properties .
- The reduced GR transactivation observed with covalent binding analogs suggests a potential for improved safety profiles compared to traditional glucocorticoids .
属性
分子式 |
C23H21Cl2F4N5O3 |
---|---|
分子量 |
562.3 g/mol |
IUPAC 名称 |
5-amino-N-[(2S)-2-[[(2,6-dichlorobenzoyl)-ethylamino]methyl]-3,3,3-trifluoro-2-hydroxypropyl]-1-(4-fluorophenyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C23H21Cl2F4N5O3/c1-2-33(21(36)18-16(24)4-3-5-17(18)25)12-22(37,23(27,28)29)11-31-20(35)15-10-32-34(19(15)30)14-8-6-13(26)7-9-14/h3-10,37H,2,11-12,30H2,1H3,(H,31,35)/t22-/m0/s1 |
InChI 键 |
LKQMULLPLYLIGW-QFIPXVFZSA-N |
SMILES |
CCN(CC(CNC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)F)N)(C(F)(F)F)O)C(=O)C3=C(C=CC=C3Cl)Cl |
手性 SMILES |
CCN(C[C@@](CNC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)F)N)(C(F)(F)F)O)C(=O)C3=C(C=CC=C3Cl)Cl |
规范 SMILES |
CCN(CC(CNC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)F)N)(C(F)(F)F)O)C(=O)C3=C(C=CC=C3Cl)Cl |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
GSK-866; GSK 866; GSK866 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。